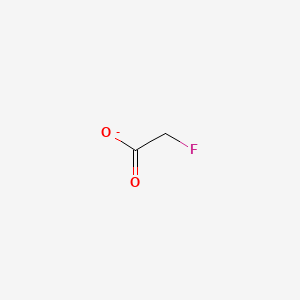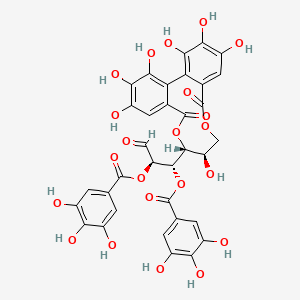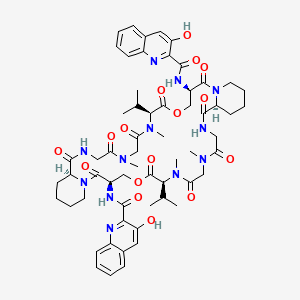
Fluoroacetate
Descripción general
Descripción
Fluoroacetate, also known as sodium monothis compound, is a highly toxic compound with the chemical formula FCH₂COONa. It is primarily used as a pesticide and is known commercially as Compound 1080. This compound occurs naturally in certain plants as a defense mechanism against herbivores. It was first synthesized in the laboratory in 1896 and later isolated from a South African plant in 1943 .
Aplicaciones Científicas De Investigación
Fluoroacetate has several scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is used to study metabolic pathways and enzyme functions. In medicine, this compound derivatives are used in the development of anticancer drugs such as 5-fluorouracil . In industry, this compound is used as a pesticide to control rodent populations .
Mecanismo De Acción
Fluoroacetate exerts its toxic effects by inhibiting the citric acid cycle, also known as the tricarboxylic acid cycle. Once ingested, this compound is converted to fluoroacetyl-CoA, which then reacts with citrate synthase to form fluorocitrate. Fluorocitrate inhibits aconitase, an enzyme essential for the citric acid cycle, leading to a buildup of citrate and disruption of energy production in cells . This inhibition affects the central nervous, respiratory, and cardiovascular systems .
Safety and Hazards
Direcciones Futuras
There is a pressing need to develop, optimize, and implement remediation technologies specifically tailored to PFAS-contaminated soils . A native bacterium from an Australian bovine rumen was isolated which can degrade fluoroacetate . This discovery provides a new opportunity to detoxify this compound in the rumen .
Métodos De Preparación
Fluoroacetate can be synthesized through various methods. One common method involves the reaction of sodium chloroacetate with potassium fluoride. This reaction proceeds under mild conditions and results in the formation of this compound with a high fluorine conversion rate . Another method involves the use of flow electrochemistry, which provides a scalable and safe protocol for fluorination . Industrial production often employs solid dispersion technology to prepare potassium fluoride solid dispersion, which is then reacted with chlorochloracetate to produce this compound .
Análisis De Reacciones Químicas
Fluoroacetate undergoes several types of chemical reactions, including substitution and hydrolysis. In substitution reactions, this compound can react with various nucleophiles to form different products. For example, it can react with hydroxide ions to form glycolate and fluoride ions . In hydrolysis reactions, this compound can be broken down into fluoroacetic acid and sodium ions. The major products formed from these reactions include glycolate, fluoride ions, and fluoroacetic acid .
Comparación Con Compuestos Similares
Fluoroacetate is similar to other fluorinated compounds such as fluoroacetamide, fluoroethanol, and fluorocitrate. it is unique in its high toxicity and specific mechanism of action. Fluoroacetamide and fluoroethanol are also used as pesticides and have similar toxic effects, but they differ in their chemical structures and metabolic pathways . Fluorocitrate, a metabolite of this compound, shares the same inhibitory effect on aconitase but is not used as a pesticide .
Similar Compounds
- Fluoroacetamide
- Fluoroethanol
- Fluorocitrate
Propiedades
IUPAC Name |
2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWYKACRFQMRMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199297 | |
| Record name | Acetic acid, fluoro-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
513-62-2 | |
| Record name | Fluoroacetate anion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, fluoro-, ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, fluoro-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)


